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Food Effects: Quantitative Data Summary

The table below summarizes key pharmacokinetic data from a study on healthy adults who took a single

1,200 mg dose of gabapentin enacarbil under different dietary conditions [1].

Dietary
Condition

Total Calories
(kcal)

Fat Content
(%)

Gabapentin
Bioavailability (%)

AUCinf Increase
vs. Fasted

Fasted - - 42.0 (6.1) Baseline

Low-Fat Meal 200 - 300 ~6% 64.3 (13.2) 23%

Moderate-Fat
Meal

500 - 600 ~30% 64.9 (16.9) 31%

High-Fat Meal 1000 ~50% 76.1 (14.4) 40%

Note: Bioavailability data presented as mean (standard deviation). AUCinf = Area under the plasma

concentration-time curve from time zero to infinity.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s528626?utm_src=pdf-body
https://www.smolecule.com/products/s528626?utm_src=pdf-interest
https://www.smolecule.com/products/s528626?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20137764/
https://www.smolecule.com/products/s528626?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocols & Methodologies

Here are the methodologies from key studies that established the food effect and drug interaction profile of

gabapentin enacarbil.

Food-Effect Study Protocol

This randomized, open-label, crossover study evaluated the effect of meals with varying fat content [1].

Subjects: 12 healthy adults.
Design: Each subject received a single 1,200 mg oral dose of gabapentin enacarbil under four

conditions: after an overnight fast, and immediately following low-fat, moderate-fat, and high-fat
meals.

Washout Period: A minimum of 5 days separated each treatment condition.
Key Assessments: Primary endpoints included bioavailability (measured by urinary recovery of

gabapentin) and systemic exposure (AUC). Safety and tolerability were also monitored.

Drug-Drug Interaction Study Protocols

Two open-label, three-period studies investigated interactions with naproxen (an MCT-1 substrate) and

cimetidine (an OCT2 substrate) [2].

Subjects: 12 healthy adults in each study.
Dosing to Steady State:

Gabapentin Enacarbil: 1,200 mg once daily for 5 days (with naproxen) or 4 days (with
cimetidine).

Naproxen: 500 mg twice daily.
Cimetidine: 400 mg four times daily.

Key Findings:
Naproxen: Coadministration resulted in a small, non-clinically significant increase in

gabapentin exposure (AUC increased by ~13%). No dose adjustment is needed [2].
Cimetidine: Coadministration reduced the renal clearance of gabapentin, increasing its AUC by

24%. This is not considered clinically significant for most patients, and no dose adjustment is
recommended [2].

The following diagram illustrates the workflow and key findings from these critical clinical pharmacology

studies.
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Frequently Asked Questions (FAQs) for Researchers

Q1: What is the mechanism behind the food effect on gabapentin enacarbil? Gabapentin enacarbil is a

prodrug absorbed by high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the

intestinal tract [3] [2] [4]. Food is thought to enhance absorption by stimulating gastrointestinal processes

like bile flow and prolonging transit time, thereby increasing the availability of the prodrug to these

transporters.

Q2: Are there any drug interactions of concern at the transport level? Studies show that co-

administration with naproxen (an MCT-1 substrate) or cimetidine (an OCT2 substrate) results in statistically

significant but not clinically significant changes in gabapentin exposure. Therefore, no dose adjustments are

required for these interactions [2].
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Q3: What is the recommended best practice for administering gabapentin enacarbil in clinical trials?

To ensure consistent and optimal exposure, it is recommended to administer gabapentin enacarbil with

food. The specific fat content may influence the degree of exposure, so standardizing the meal type in a

study protocol can help reduce inter-subject variability [1] [5] [6].

Q4: How can in vitro dissolution testing predict food effects for formulation development? Research

indicates that biorelevant dissolution tests using USP Apparatus 3 (BioDis) can successfully predict the in

vivo pharmacokinetic profile and the sustained release of the wax-matrix tablet under fasted conditions. This

method is valuable for formulation screening and optimizing release characteristics [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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